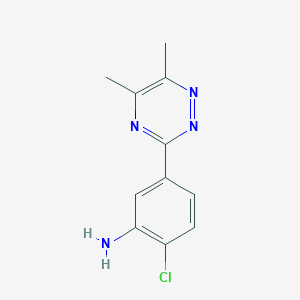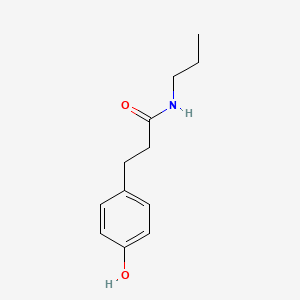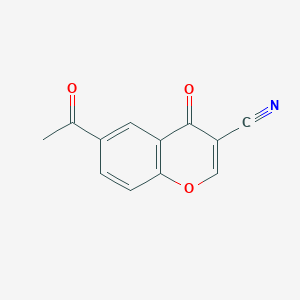
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol is a chemical compound with the molecular formula C17H33NO2 and a molecular weight of 283.45 g/mol It is known for its unique structure, which includes an oxazoline ring, an ethyl group, and an undecyl chain
Métodos De Preparación
The synthesis of (4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under acidic or basic conditions to form the oxazoline ring . The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Análisis De Reacciones Químicas
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile, participating in various biochemical pathways . The ethyl and undecyl groups contribute to the compound’s hydrophobic properties, affecting its solubility and interaction with biological membranes .
Comparación Con Compuestos Similares
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol can be compared with other oxazoline derivatives, such as:
Propiedades
Número CAS |
24448-07-5 |
|---|---|
Fórmula molecular |
C17H33NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
(4-ethyl-2-undecyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C17H33NO2/c1-3-5-6-7-8-9-10-11-12-13-16-18-17(4-2,14-19)15-20-16/h19H,3-15H2,1-2H3 |
Clave InChI |
VBFBQEURBQANIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=NC(CO1)(CC)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Ethyl-5-[4-(methylamino)-3-nitrophenyl]pyrimidine-2,4-diamine](/img/structure/B8752763.png)


